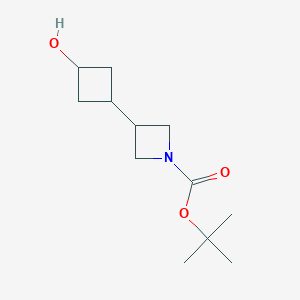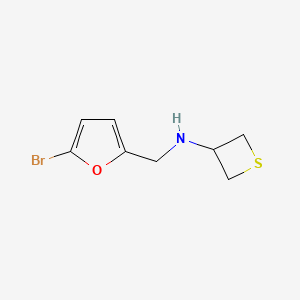![molecular formula C9H5ClN2O3 B15278068 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine
Uniqueness
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. Its fused ring structure also contributes to its stability and versatility in various applications.
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-4-oxopyrido[1,2-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-8(13)12-2-1-5(9(14)15)3-7(12)11-6/h1-4H,(H,14,15) |
InChI Key |
YUCOIXJWUZANEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=CC2=O)Cl)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


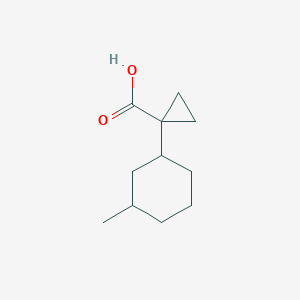
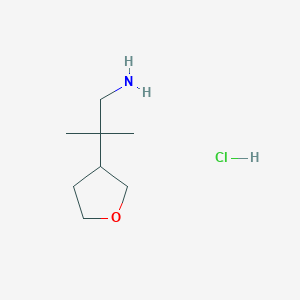
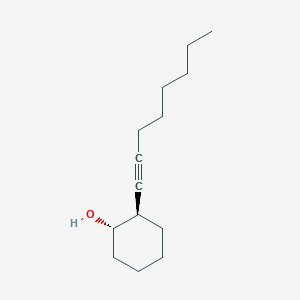
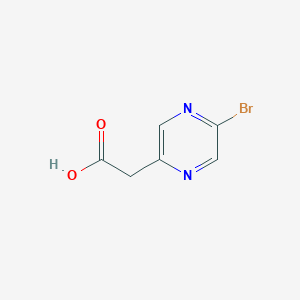
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

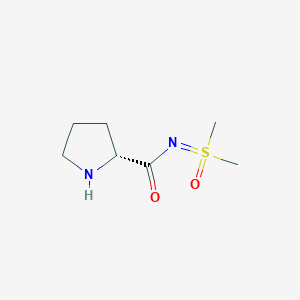


![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)

